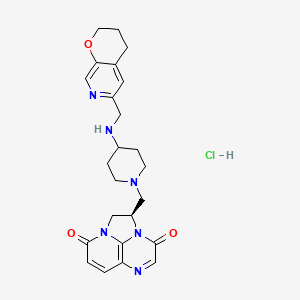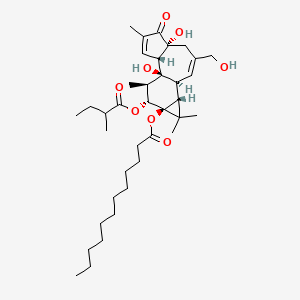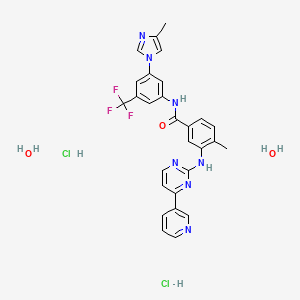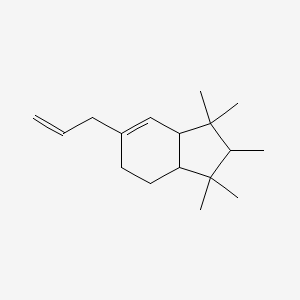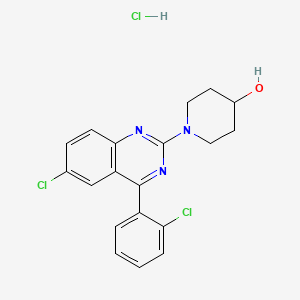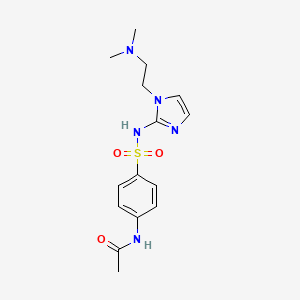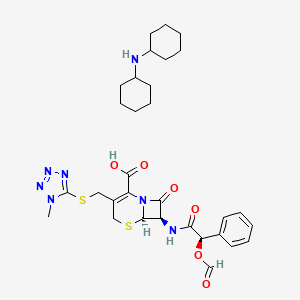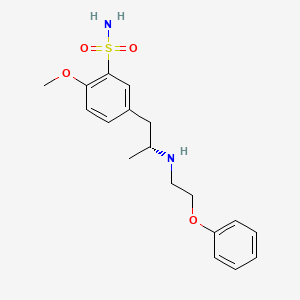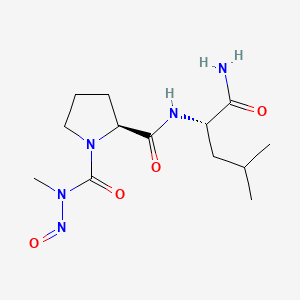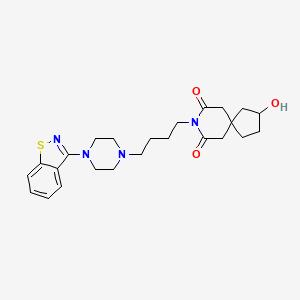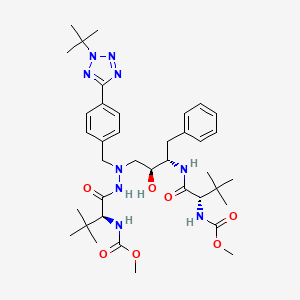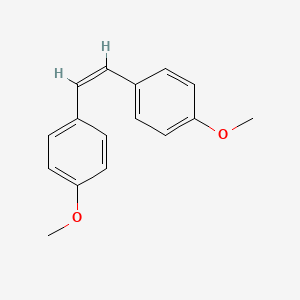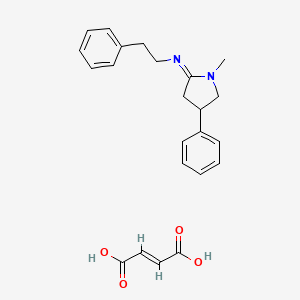
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a phenylethyl group
Méthodes De Préparation
The synthesis of 1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate typically involves multi-step organic reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, with the synthesis and reaction conditions varying based on the desired stereochemistry and functional groups . Industrial production methods may involve the use of catalytic hydrogenation, condensation reactions, and purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phenylethylamines: Compounds with a phenylethyl group that have diverse pharmacological effects.
Phenylpyrrolidines: These compounds combine the phenyl and pyrrolidine structures, leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Propriétés
Numéro CAS |
94221-63-3 |
|---|---|
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-methyl-4-phenyl-N-(2-phenylethyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C19H22N2.C4H4O4/c1-21-15-18(17-10-6-3-7-11-17)14-19(21)20-13-12-16-8-4-2-5-9-16;5-3(6)1-2-4(7)8/h2-11,18H,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
RFBVVWJHUCXDGD-WLHGVMLRSA-N |
SMILES isomérique |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


